2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate
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Overview
Description
2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate is a complex organic compound that features a unique combination of adamantyl, phenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acylation Reaction: The resulting 2-phenyl-2-adamantylacetyl chloride is then reacted with ethylenediamine to form the intermediate 2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethylamine.
Esterification: Finally, the intermediate is esterified with 3-(trifluoromethyl)benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its stability and unique functional groups make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of 2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence binding affinity and selectivity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl benzoate: Lacks the trifluoromethyl group, which may affect its lipophilicity and biological activity.
2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 4-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position, potentially altering its chemical and biological properties.
Uniqueness
2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological interactions. This positioning can enhance its potential as a drug candidate or a material with specialized properties.
Properties
IUPAC Name |
2-[[2-(2-phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F3NO3/c29-28(30,31)22-8-4-5-20(16-22)26(34)35-10-9-32-25(33)17-27(21-6-2-1-3-7-21)23-12-18-11-19(14-23)15-24(27)13-18/h1-8,16,18-19,23-24H,9-15,17H2,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWQMBFOANWJAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)NCCOC(=O)C4=CC(=CC=C4)C(F)(F)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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